molecular formula C15H22N2O3 B2591004 N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide CAS No. 865659-53-6

N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide

Cat. No.: B2591004
CAS No.: 865659-53-6
M. Wt: 278.352
InChI Key: ZQDZMLGPNCTUOE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and reductive agents like sodium dithionite .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11-6-4-5-9-17(11)15(18)16-12-7-8-13(19-2)14(10-12)20-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDZMLGPNCTUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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